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Compound of Interest

Compound Name: Pentaerythritol tetraricinoleate

Cat. No.: B1165899 Get Quote

Application Note
Pentaerythritol tetraricinoleate (PETR) is a biodegradable and versatile polyol ester with

applications as a biolubricant base stock, emollient in cosmetics, and a component in

pharmaceutical formulations. Its synthesis is achieved through the esterification of

pentaerythritol with four equivalents of ricinoleic acid, a renewable fatty acid derived from

castor oil. This document provides a detailed experimental protocol for the synthesis,

purification, and characterization of PETR, intended for researchers, scientists, and

professionals in drug development and materials science.

The synthesis of PETR involves a direct esterification reaction, typically catalyzed by an acid

catalyst at elevated temperatures. The reaction progress is monitored by measuring the acid

value of the reaction mixture. The final product is purified to remove unreacted starting

materials and catalyst residues. Characterization of the synthesized PETR is performed using

spectroscopic methods to confirm its chemical structure.

Experimental Protocols
Materials and Equipment
Reagents:

Pentaerythritol (PE) (98% purity)

Ricinoleic Acid (from castor oil)
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Sulfuric Acid (H₂SO₄) (98%) or p-Toluenesulfonic acid (PTSA)

Toluene (azeotropic agent)

Sodium Bicarbonate (NaHCO₃) solution (saturated)

Sodium Chloride (NaCl) solution (saturated)

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Deuterated Chloroform (CDCl₃) for NMR analysis

Equipment:

Three-neck round-bottom flask

Dean-Stark apparatus

Reflux condenser

Magnetic stirrer with heating mantle

Thermometer

Separatory funnel

Rotary evaporator

Vacuum distillation setup

FTIR spectrometer

NMR spectrometer

Synthesis of Pentaerythritol Tetraricinoleate
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The synthesis of PETR is achieved through the esterification of pentaerythritol with ricinoleic

acid. The following protocol is a general procedure and can be optimized based on the desired

yield and purity.

Reaction Setup:

A three-neck round-bottom flask is equipped with a Dean-Stark apparatus, a reflux

condenser, a magnetic stirrer, and a thermometer.

Pentaerythritol and ricinoleic acid are added to the flask. The molar ratio of ricinoleic acid to

pentaerythritol is crucial for maximizing the yield of the tetraester. An excess of fatty acid is

often used to drive the reaction to completion.[1]

An azeotropic agent like toluene is added to facilitate the removal of water, a byproduct of

the esterification reaction.

An acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, is then added to the reaction

mixture.

Reaction Conditions:

The reaction mixture is heated to a temperature between 160°C and 220°C with continuous

stirring.[1][2] The optimal temperature may vary depending on the catalyst used.

The reaction is carried out for a period of 4 to 8 hours.[2]

The progress of the reaction can be monitored by measuring the acid value of the reaction

mixture at regular intervals. The reaction is considered complete when the acid value is no

longer significantly decreasing.[2]

Purification of Pentaerythritol Tetraricinoleate
After the reaction is complete, the crude product is purified to remove the catalyst, unreacted

fatty acids, and solvent.

The reaction mixture is cooled to room temperature.
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The mixture is neutralized with a saturated solution of sodium bicarbonate to remove the

acid catalyst.[1]

The organic layer is then washed with a saturated solution of sodium chloride and ethyl

acetate.[1]

The washed organic layer is dried over anhydrous sodium sulfate.[1]

The solvent and any remaining volatile impurities are removed using a rotary evaporator.

For higher purity, the product can be further purified by vacuum distillation.[2][3]

Characterization of Pentaerythritol Tetraricinoleate
The structure and purity of the synthesized PETR can be confirmed using various analytical

techniques.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum of PETR is expected to

show a characteristic ester carbonyl (C=O) stretching peak around 1740 cm⁻¹. The absence

of a broad O-H stretching band from the carboxylic acid starting material (around 2500-3300

cm⁻¹) and a significant reduction in the O-H band from pentaerythritol (around 3200-3500

cm⁻¹) indicates the completion of the esterification reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR spectroscopy can confirm the presence of the ester linkage. The protons on the

carbon adjacent to the ester oxygen (from the pentaerythritol backbone) will show a

characteristic chemical shift.

¹³C NMR spectroscopy will show a peak for the carbonyl carbon of the ester group at

around 170-175 ppm.

Data Presentation
The following tables summarize the key quantitative data for the synthesis of pentaerythritol

esters, which can be used as a reference for the synthesis of Pentaerythritol Tetraricinoleate.

Table 1: Reaction Conditions for Pentaerythritol Ester Synthesis
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Parameter Value Reference

Molar Ratio (Fatty

Acid:Pentaerythritol)
4.5:1 to 5:1 [4]

Catalyst
Sulfuric Acid (H₂SO₄) or p-

Toluenesulfonic acid (PTSA)
[1][5]

Catalyst Concentration 1.25% to 2% (w/w of reactants) [4]

Reaction Temperature 160°C - 235°C [1][3]

Reaction Time 2 - 8.5 hours [3][4]

Pressure
Atmospheric or Vacuum (10

mbar - 400 Pa)
[2][4]

Table 2: Reported Yields and Purity of Pentaerythritol Esters

Fatty Acid Used Yield (%) Purity/Composition Reference

Oleic Acid 92-94 95.23% Tetraester [1]

Palm Oil Methyl Ester 36 - [4]

Unsaturated Fatty

Acids
86 83% Tetraester

Oleic Acid >98 (conversion) 91% Tetraester [5]

Mandatory Visualization
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Start

1. Reactant Charging
- Pentaerythritol
- Ricinoleic Acid

- Toluene
- Acid Catalyst

2. Esterification Reaction
- Heat to 160-220°C
- Stir for 4-8 hours

- Remove water via Dean-Stark

3. Purification
- Neutralization (NaHCO₃)

- Washing (NaCl)
- Drying (Na₂SO₄)

4. Solvent Removal
- Rotary Evaporation

5. Vacuum Distillation
(Optional, for high purity)Optional

6. Characterization
- FTIR
- NMR

End Product:
Pentaerythritol
Tetraricinoleate

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis of Pentaerythritol Tetraricinoleate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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